molecular formula C22H21ClN2O5S B12473239 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide

Cat. No.: B12473239
M. Wt: 460.9 g/mol
InChI Key: AJQKPEAJLMJESB-UHFFFAOYSA-N
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Description

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide is an organic compound with a complex structure It is characterized by the presence of a sulfonyl group, a methoxy group, and a phenoxy group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Coupling Reaction: The acid chloride is then reacted with N-methyl-N-(4-phenoxyphenyl)glycinamide in the presence of a base such as triethylamine to form the desired product.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-isobutyl-N-(4-methylphenyl)glycinamide: Similar structure but with different substituents, leading to variations in chemical properties and applications.

    N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-benzyl-N-(5-chloro-2-phenoxyphenyl)glycinamide:

The uniqueness of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21ClN2O5S

Molecular Weight

460.9 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C22H21ClN2O5S/c1-25(31(27,28)21-14-16(23)8-13-20(21)29-2)15-22(26)24-17-9-11-19(12-10-17)30-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

AJQKPEAJLMJESB-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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